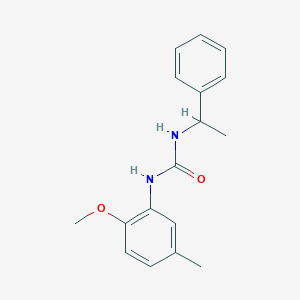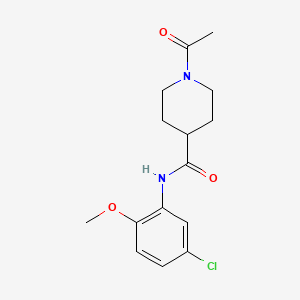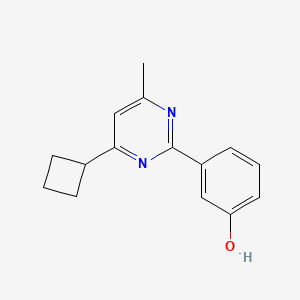
N-(2-methoxy-5-methylphenyl)-N'-(1-phenylethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-methylphenyl)-N'-(1-phenylethyl)urea, also known as Clenbuterol, is a beta-2 adrenergic agonist that is commonly used in scientific research. It is a synthetic compound that has been shown to have potential therapeutic applications in a variety of fields, including respiratory diseases, cardiovascular diseases, and muscle wasting disorders.
作用機序
N-(2-methoxy-5-methylphenyl)-N'-(1-phenylethyl)urea works by binding to beta-2 adrenergic receptors on the surface of cells, which activates a signaling pathway that leads to the relaxation of smooth muscles. This results in bronchodilation in the airways, increased cardiac output, and increased metabolic rate. This compound also has anabolic effects, which means it can stimulate muscle growth and prevent muscle wasting.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. It can increase protein synthesis, which leads to muscle growth and repair. It can also increase the rate of fat metabolism, which leads to increased energy expenditure and weight loss. This compound has also been shown to have anti-inflammatory effects, which can help reduce inflammation in the airways and other tissues.
実験室実験の利点と制限
One of the major advantages of using N-(2-methoxy-5-methylphenyl)-N'-(1-phenylethyl)urea in lab experiments is its high potency and selectivity for beta-2 adrenergic receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, there are also limitations to its use, including the potential for side effects and the need for careful dosing to avoid toxicity.
将来の方向性
There are a number of future directions for research on N-(2-methoxy-5-methylphenyl)-N'-(1-phenylethyl)urea. One area of interest is the potential for using this compound in combination with other drugs to enhance its therapeutic effects. Another area of interest is the development of new synthetic analogs of this compound that may have improved potency and selectivity for beta-2 adrenergic receptors. Finally, there is also interest in studying the long-term effects of this compound use, particularly in relation to its potential for causing cardiac hypertrophy and other adverse effects.
合成法
The synthesis of N-(2-methoxy-5-methylphenyl)-N'-(1-phenylethyl)urea involves the reaction of 4-amino-3,5-dichloroacetophenone with 2-methoxy-5-methylphenyl magnesium bromide, followed by the reaction of the resulting product with 1-phenylethyl isocyanate. The final product is then purified through recrystallization to obtain this compound in its pure form.
科学的研究の応用
N-(2-methoxy-5-methylphenyl)-N'-(1-phenylethyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) by relaxing the smooth muscles in the airways. It has also been shown to have potential applications in treating cardiovascular diseases by improving cardiac function and reducing the risk of heart failure. In addition, this compound has been studied for its potential use in treating muscle wasting disorders such as muscular dystrophy and sarcopenia.
特性
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(1-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-9-10-16(21-3)15(11-12)19-17(20)18-13(2)14-7-5-4-6-8-14/h4-11,13H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZDYODTQVCULX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol](/img/structure/B5365106.png)
![(3aS*,6aR*)-5-(4-fluorobenzoyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5365115.png)
![4-[(benzylsulfonyl)methyl]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B5365123.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B5365137.png)
![N-(2,3-dimethylphenyl)-N'-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5365140.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5365146.png)

![1-(1,3-benzodioxol-5-yl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5365156.png)
![4-ethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5365174.png)
![N-(tert-butyl)-2-(2-ethoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5365175.png)
![5-[4-(allyloxy)benzylidene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5365194.png)
![N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5365195.png)
